- Determination of modulus and phase of the complex amplitude transmission of arbitrary electron microscopic objects using off-axis image plane holography, Optik (Jena, 1974, 39(5), 585-8

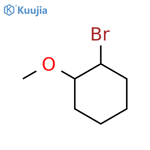

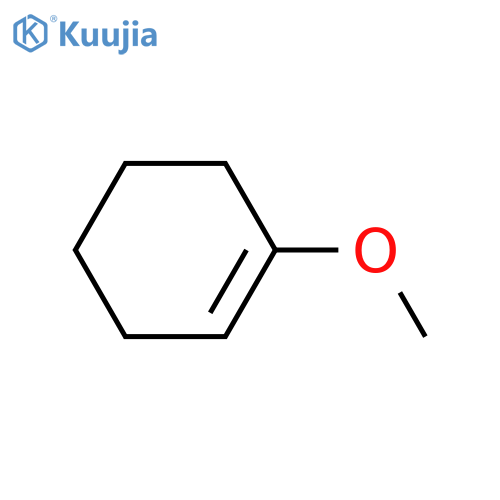

Cas no 931-57-7 (1-methoxycyclohex-1-ene)

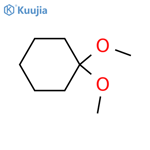

1-methoxycyclohex-1-ene structure

Nombre del producto:1-methoxycyclohex-1-ene

Número CAS:931-57-7

MF:C7H12O

Megavatios:112.169582366943

MDL:MFCD00060822

CID:813607

PubChem ID:70264

1-methoxycyclohex-1-ene Propiedades químicas y físicas

Nombre e identificación

-

- Cyclohexene, 1-methoxy-

- 1-Methoxy-1-cyclohexene

- 1-Methoxycyclohexene

- 1-Methoxycyclohexene Discontinued See M262395

- 1-Cyclohexen-1-ylmethylether

- 1-methoxy-cyclohexen

- 2,3,4,5-Tetrahydroanisole

- cyclohexanone enol methyl ether

- Cyclohexanone methyl enol ether

- Cyclohexene,1-methoxy

- cyclohexenyl methyl ether

- Ether,1-cyclohexen-1-ylmethyl

- methoxycyclohexene

- methyl 1-cyclohexenyl ether

- 1-Methoxycyclohexene (ACI)

- Ether, 1-cyclohexen-1-yl methyl (6CI, 7CI, 8CI)

- 1-Cyclohexen-1-yl methyl ether

- 1-methoxycyclohex-1-ene

- D87534

- FT-0671204

- InChI=1/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H

- 1-methoxy-cyclohexene

- A22412

- 931-57-7

- Discontinued See M262395

- MFCD00060822

- DTXSID70239269

- Discontinued See M262395'

- NS00122132

- EN300-93083

- SCHEMBL46404

- AKOS006272959

- Ether, 1-cyclohexen-1-yl methyl

- DB-023685

- CHEBI:230282

- DTXCID40161760

-

- MDL: MFCD00060822

- Renchi: 1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3

- Clave inchi: HZFQGYWRFABYSR-UHFFFAOYSA-N

- Sonrisas: O(C)C1CCCCC=1

Atributos calculados

- Calidad precisa: 112.088815g/mol

- Carga superficial: 0

- XLogP3: 2

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Cuenta de enlace giratorio: 1

- Masa isotópica única: 112.088815g/mol

- Masa isotópica única: 112.088815g/mol

- Superficie del Polo topológico: 9.2Ų

- Recuento de átomos pesados: 8

- Complejidad: 94.6

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- Denso: 0.9±0.1 g/cm3

- Punto de ebullición: 165.3±19.0 °C at 760 mmHg

- Punto de inflamación: 44.7±17.2 °C

- PSA: 9.23000

- Logp: 2.09070

- Presión de vapor: 2.5±0.3 mmHg at 25°C

1-methoxycyclohex-1-ene Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-methoxycyclohex-1-ene Datos Aduaneros

- Código HS:2909209000

- Datos Aduaneros:

China Customs Code:

2909209000Overview:

2909209000 Naphthenic ether\Cyclic ene ether [including its halogenation,sulfonation,Nitrosative or nitrosative derivatives and the above derivatives of cyclic terpene ethers].Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Summary:

2909209000 other cyclanic, cyclenic or cyclotherpenic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-methoxycyclohex-1-ene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D121305-100ml |

1-METHOXYCYCLOHEXENE |

931-57-7 | 95% | 100ml |

$1380 | 2024-08-03 | |

| Enamine | EN300-93083-0.25g |

1-methoxycyclohex-1-ene |

931-57-7 | 95% | 0.25g |

$781.0 | 2024-05-21 | |

| Enamine | EN300-93083-0.05g |

1-methoxycyclohex-1-ene |

931-57-7 | 95% | 0.05g |

$714.0 | 2024-05-21 | |

| Enamine | EN300-93083-0.5g |

1-methoxycyclohex-1-ene |

931-57-7 | 95% | 0.5g |

$816.0 | 2024-05-21 | |

| eNovation Chemicals LLC | D121305-100ml |

1-METHOXYCYCLOHEXENE |

931-57-7 | 95% | 100ml |

$1380 | 2025-02-21 | |

| eNovation Chemicals LLC | D121305-50ml |

1-METHOXYCYCLOHEXENE |

931-57-7 | 95% | 50ml |

$880 | 2025-02-21 | |

| eNovation Chemicals LLC | D121305-50ml |

1-METHOXYCYCLOHEXENE |

931-57-7 | 95% | 50ml |

$880 | 2025-02-28 | |

| Enamine | EN300-93083-1.0g |

1-methoxycyclohex-1-ene |

931-57-7 | 95% | 1.0g |

$849.0 | 2024-05-21 | |

| Enamine | EN300-93083-5.0g |

1-methoxycyclohex-1-ene |

931-57-7 | 95% | 5.0g |

$943.0 | 2024-05-21 | |

| eNovation Chemicals LLC | D121305-50ml |

1-METHOXYCYCLOHEXENE |

931-57-7 | 95% | 50ml |

$880 | 2024-08-03 |

1-methoxycyclohex-1-ene Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid

Referencia

Synthetic Routes 2

Synthetic Routes 3

Condiciones de reacción

Referencia

- Photochemistry of alkyl halides. 10. Vinyl halides and vinylidene dihalides, Journal of the American Chemical Society, 1983, 105(23), 6907-15

Synthetic Routes 4

Condiciones de reacción

Referencia

- C-O coupling of Malonyl Peroxides with Enol Ethers via [5+2] Cycloaddition: Non-Rubottom Oxidation, Advanced Synthesis & Catalysis, 2019, 361(13), 3173-3181

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide

Referencia

- Formation of enol ethers by alkylation of ketones, Chemical Communications (London), 1966, (2),

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol

Referencia

- Asymmetric Synthesis of Cyclic Hydroxy Ketones Derived from Enol Ethers via Sharpless Asymmetric Dihydroxylation. A Study in the Correlation of the Enol Ether Chain Length and Enantioselectivity, Journal of Organic Chemistry, 2003, 68(21), 8088-8091

Synthetic Routes 11

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Trimethyl orthoformate

Referencia

- An efficient synthesis of functionalized tricyclo[6.3.1.01.6]dodec-4-enes by a stereoselective intramolecular Diels-Alder reaction, Journal of the Chemical Society, 1986, (5), 829-36

Synthetic Routes 12

Synthetic Routes 13

Condiciones de reacción

Referencia

- Radical reactions of N-haloamides with olefins. Part XI. The photochemical addition of N-haloamides to olefins: the influence of various factors on the competition between 1,2-addition and hydrogen abstraction, Canadian Journal of Chemistry, 1981, 59(2), 431-50

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Iodine Catalysts: Dibromobis(triphenylphosphine)palladium Solvents: Methanol

1.2 Reagents: Oxygen

1.2 Reagents: Oxygen

Referencia

- Mild alkane functionalization leading to ethers: oxidative alkoxylation of cyclohexane with the dibromobis(phosphine)palladium(II)-sodium alkoxide system, Mendeleev Communications, 1997, (5), 205-206

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid ; 2 h, rt

Referencia

- Acid-sensitive amphiphilic block copolymer and its self-organization micelle and application, China, , ,

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , Trimethylsilyl triflate Solvents: Dichloromethane

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referencia

- General method for the synthesis of enol ethers (vinyl ethers) from acetals, Journal of Organic Chemistry, 1988, 53(23), 5574-6

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: 2-Propanamine, N-(1-methylethyl)-, sodium salt (1:1) Solvents: Tetrahydrofuran ; -78 °C

Referencia

- Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation, Journal of Organic Chemistry, 2019, 84(17), 10860-10869

Synthetic Routes 18

Condiciones de reacción

Referencia

- Mechanism of hydrogenolysis. Part 1. Catalytic hydrogenation of vinyl and aryl trifluoromethanesulfonates, Journal of the Chemical Society, 1986, (9), 1595-8

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide

Referencia

- The Peterson olefination reaction, Organic Reactions (Hoboken, 1990, 38,

Synthetic Routes 20

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid ; rt; 1 h, rt

Referencia

- Polyacetal or polyketal and ether polymers, their conjugates, and therapeutic use, World Intellectual Property Organization, , ,

1-methoxycyclohex-1-ene Raw materials

- Tetramethoxysilane

- Cyclohexanol, 2-methoxy-2-(trimethylsilyl)-, cis-

- 1,1-Dimethoxycyclohexane

- rac-(1R,2R)-1-bromo-2-methoxycyclohexane

- 2-Cyclohexen-1-one Dimethylketal

- Cyclohexene, 1-iodo-

1-methoxycyclohex-1-ene Preparation Products

1-methoxycyclohex-1-ene Literatura relevante

-

1. A comprehensive study of [2?+?2] cycloadditions and ene reactions of alkynyl chromium and tungsten carbene complexes with enol ethers and ketene acetals and of the stereochemistry of the electrocyclic ring opening of cyclobutenyl carbene complexesWilliam D. Wulff,Katherine L. Faron,Jing Su,James P. Springer,Arnold L. Rheingold J. Chem. Soc. Perkin Trans. 1 1999 197

-

Audrey Denicourt-Nowicki,Bastien Léger,Alain Roucoux Phys. Chem. Chem. Phys. 2011 13 13510

-

Shiqi Wang,Flavia Fontana,Mohammad-Ali Shahbazi,Hélder A. Santos Chem. Commun. 2021 57 4212

-

4. An efficient synthesis of functionalized tricyclo[6.3.1.01,6]dodec-4-enes by a stereoselective intramolecular Diels–Alder reactionKozo Shishido,Kou Hiroya,Yutaka Ueno,Keiichiro Fukumoto,Tetsuji Kametani,Toshio Honda J. Chem. Soc. Perkin Trans. 1 1986 829

-

5. Generation and solution-phase behaviour of some 2-halogeno-1,3-ring-fused cyclopropenesMartin G. Banwell,Madelaine Corbett,Jacqueline Gulbis,Maureen F. Mackay,Monica E. Reum J. Chem. Soc. Perkin Trans. 1 1993 945

931-57-7 (1-methoxycyclohex-1-ene) Productos relacionados

- 9003-96-7(Poly(vinyl stearyl ether))

- 69125-55-9(4-Methoxycyclohex-3-enol)

- 110-87-2(3,4-Dihydro-2H-pyran)

- 1614-82-0(2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene)

- 61597-37-3(2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol)

- 50438-51-2(1-Methoxycyclooctene)

- 19740-90-0((1R,4Z,8S)-9-oxabicyclo6.1.0non-4-ene)

- 1072-59-9(1-Methoxycyclopentene)

- 115-18-4(1,1-Dimethyl-2-propen-1-ol)

- 765-14-0(Dodecyl vinyl ether)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:931-57-7)1-Methoxycyclohexene

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe